molecular formula C9H8ClNO B039728 Indoline-1-carbonyl chloride CAS No. 117086-91-6

Indoline-1-carbonyl chloride

Cat. No. B039728
M. Wt: 181.62 g/mol
InChI Key: BHVDNQHSQZMQMJ-UHFFFAOYSA-N
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Patent
US06566364B2

Procedure details

22.5 mmol of diphosgene dissolved in 90 ml of dichloromethane are cooled to 0° C.; there are then added 45 mmol of indoline, and then 67.5 mmol of triethylamine, while maintaining the temperature at 0° C. After 12 hours at ambient temperature, the mixture is filtered and the filtrate is concentrated under reduced pressure.
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step Two
Quantity
67.5 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([Cl:8])OC(Cl)(Cl)Cl.[NH:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10]1.C(N(CC)CC)C>ClCCl>[N:9]1([C:2]([Cl:8])=[O:1])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
22.5 mmol
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
45 mmol
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Step Three
Name
Quantity
67.5 mmol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
N1(CCC2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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